2-Bromo-3-(bromomethyl)pyridine hydrobromide
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Overview
Description
2-Bromo-3-(bromomethyl)pyridine hydrobromide is a brominated organic compound with the molecular formula C6H5Br2N. It is a derivative of pyridine, where two bromine atoms are attached to the pyridine ring and a bromomethyl group is attached to the third carbon atom of the ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine derivatives. The pyridine ring can be brominated using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), to introduce the bromine atoms at specific positions.
Bromomethylation: The introduction of the bromomethyl group can be achieved through the reaction of the brominated pyridine with formaldehyde and hydrobromic acid (HBr). This reaction typically requires heating and a suitable solvent, such as acetic acid.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine-N-oxide derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atoms, resulting in the formation of different pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as ammonia (NH3) and methanol (CH3OH) are commonly used, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Pyridine derivatives with fewer or no bromine atoms.
Substitution: Aminopyridines or hydroxypyridines.
Scientific Research Applications
2-Bromo-3-(bromomethyl)pyridine hydrobromide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of brominated molecules with biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-3-(bromomethyl)pyridine hydrobromide exerts its effects depends on the specific application. In general, the bromine atoms and the bromomethyl group can interact with various molecular targets, such as enzymes or receptors, leading to biological or chemical changes. The exact pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
2-Bromopyridine: A pyridine derivative with a single bromine atom.
3-Bromopyridine: A pyridine derivative with a bromine atom at the third position.
Bromomethylbenzene: A benzene derivative with a bromomethyl group.
Uniqueness: 2-Bromo-3-(bromomethyl)pyridine hydrobromide is unique due to the presence of both bromine atoms and a bromomethyl group on the pyridine ring, which provides it with distinct chemical reactivity compared to its similar compounds. This combination allows for a wider range of chemical transformations and applications.
Properties
IUPAC Name |
2-bromo-3-(bromomethyl)pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N.BrH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFZIJIOXPVSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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